molecular formula C22H17N3O B14487568 3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine CAS No. 64494-09-3

3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B14487568
CAS No.: 64494-09-3
M. Wt: 339.4 g/mol
InChI Key: ZRNCHSIRWUEQJQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and two phenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with benzil in the presence of a base, such as sodium ethoxide, to yield the desired triazine compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties and its ability to modulate biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it may affect cellular pathways by modulating the activity of receptors and other proteins. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine: Characterized by the presence of a methoxyphenyl group.

    3-(4-Hydroxyphenyl)-5,6-diphenyl-1,2,4-triazine: Contains a hydroxyphenyl group instead of a methoxyphenyl group.

    3-(4-Chlorophenyl)-5,6-diphenyl-1,2,4-triazine: Contains a chlorophenyl group instead of a methoxyphenyl group

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents .

Properties

CAS No.

64494-09-3

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C22H17N3O/c1-26-19-14-12-18(13-15-19)22-23-20(16-8-4-2-5-9-16)21(24-25-22)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

ZRNCHSIRWUEQJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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